[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate
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Overview
Description
DM1-PEG4-DBCO: is a drug-linker conjugate that combines the potent microtubulin inhibitor mertansine (DM1) with the DBCO-PEG4-Ahx linker. This compound is primarily used in the development of antibody-drug conjugates (ADCs). The conjugation aims to mitigate the systemic toxicity associated with maytansine while improving tumor-specific delivery, leveraging DM1’s capabilities as an antibody-conjugatable maytansinoid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DM1-PEG4-DBCO involves the conjugation of mertansine (DM1) with the DBCO-PEG4-Ahx linker. The process typically includes the following steps:
Activation of DM1: DM1 is activated by reacting with a suitable activating agent to form an intermediate.
Conjugation with PEG4-DBCO: The activated DM1 is then conjugated with PEG4-DBCO under controlled conditions to form the final product
Industrial Production Methods: Industrial production of DM1-PEG4-DBCO involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large batches of DM1 and PEG4-DBCO are processed in reactors under controlled temperature and pressure.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product
Chemical Reactions Analysis
Types of Reactions: DM1-PEG4-DBCO undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages.
Thiol-Maleimide Reaction: The maleimide group in PEG4-DBCO reacts with thiol groups in proteins or other molecules to form stable thioether bonds.
Common Reagents and Conditions:
SPAAC Reaction: Common reagents include azide-containing molecules.
Thiol-Maleimide Reaction: Common reagents include thiol-containing molecules.
Major Products:
Triazole Linkages: Formed from the SPAAC reaction.
Thioether Bonds: Formed from the thiol-maleimide reaction
Scientific Research Applications
Chemistry: DM1-PEG4-DBCO is used in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy. It allows for the selective delivery of cytotoxic agents to cancer cells, minimizing damage to healthy cells .
Biology: In biological research, DM1-PEG4-DBCO is used to study the mechanisms of microtubule inhibition and cell division. It helps in understanding the cellular processes involved in cancer progression .
Medicine: In medicine, DM1-PEG4-DBCO is used in the development of targeted cancer therapies. It is a key component in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells, thereby reducing systemic toxicity .
Industry: In the pharmaceutical industry, DM1-PEG4-DBCO is used in the production of ADCs for clinical trials and commercial use. It is also used in the development of new drug delivery systems .
Mechanism of Action
DM1-PEG4-DBCO exerts its effects through the following mechanisms:
Microtubule Inhibition: DM1 binds to tubulin at or near the vinblastine-binding site, interfering with the formation of microtubules and depolymerizing already formed microtubules.
Targeted Delivery: The DBCO-PEG4-Ahx linker allows for the selective delivery of DM1 to cancer cells by conjugating with antibodies that target specific tumor antigens.
Comparison with Similar Compounds
DM1-MCC-PEG4-DBCO: Similar to DM1-PEG4-DBCO but uses a different linker (MCC) for conjugation.
SMCC-DM1: Uses a succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Mc-MMAE: A drug-linker conjugate for ADCs that uses monomethyl auristatin E (MMAE) as the cytotoxic agent.
Uniqueness: DM1-PEG4-DBCO is unique due to its use of the DBCO-PEG4-Ahx linker, which allows for copper-free click chemistry reactions. This reduces the potential for copper-induced damage to cells or proteins, making it a safer and more efficient option for ADC development .
Properties
Molecular Formula |
C63H80ClN5O16 |
---|---|
Molecular Weight |
1198.8 g/mol |
IUPAC Name |
[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate |
InChI |
InChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13-,41-15-/t42-,43+,51?,52-,53+,59?,62+,63+/m1/s1 |
InChI Key |
KNGFBSMTZQRQKS-NUYSFHSXSA-N |
Isomeric SMILES |
C[C@@H]1C2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
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